(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
Description
Structural and Stereochemical Significance of Chiral 1,2-Diamine Derivatives
Chiral 1,2-diamines are critical structural motifs in pharmaceuticals and asymmetric catalysis due to their ability to induce stereoselectivity in molecular interactions. The (1R)-configured diamine scaffold in (1R)-1-[6-fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl features two amine groups on adjacent carbon atoms, creating a rigid chiral center that influences binding affinity and enantioselectivity.
The stereochemical arrangement of this compound enables precise spatial orientation when interacting with biological targets. For example, the (1R) configuration may favor specific hydrogen-bonding patterns or hydrophobic interactions in enzyme active sites, a property leveraged in antiviral and anticancer agents. The ethylenediamine backbone further enhances conformational flexibility, allowing adaptation to diverse binding pockets while maintaining stereochemical integrity.
Table 1: Key Structural Properties of (1R)-1-[6-Fluoro-2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl
| Property | Value |
|---|---|
| Molecular Formula | C$$9$$H$${11}$$Cl$$2$$F$$4$$N$$_2$$ |
| Molecular Weight | 297.11 g/mol |
| Chiral Centers | 1 (R-configuration) |
| Key Substituents | -F, -CF$$3$$, -NH$$2$$ |
Synthetic routes to such chiral diamines often employ asymmetric catalysis. Copper(I)-mediated methods, for instance, enable enantioselective C-N bond formation, ensuring high optical purity. The diamine’s stereochemistry is preserved during synthesis through careful control of reaction conditions, such as temperature and solvent polarity.
Role of Fluorine and Trifluoromethyl Substituents in Bioactive Molecule Design
The fluorine and trifluoromethyl (-CF$$3$$) groups in this compound modulate electronic, hydrophobic, and steric properties, enhancing its bioactivity profile. Fluorine’s high electronegativity increases polarization of adjacent bonds, while its small atomic size minimizes steric disruption. The -CF$$3$$ group, a strong electron-withdrawing moiety, enhances metabolic stability and binding selectivity through hydrophobic interactions.
Table 2: Comparative Effects of -CH$$3$$ vs. -CF$$3$$ Substitutions
| Property | -CH$$_3$$ | -CF$$_3$$ |
|---|---|---|
| Hydrophobicity (LogP) | +0.5–1.0 | +1.0–1.5 |
| Electron Effect | Electron-donating | Electron-withdrawing |
| Metabolic Stability | Moderate | High |
Statistical analyses of -CH$$3$$/-CF$$3$$ substitutions reveal that while -CF$$3$$ does not universally improve bioactivity, it enhances potency by ≥10-fold in 9.19% of cases, particularly near aromatic residues like phenylalanine. Quantum mechanics/molecular mechanics (QM/MM) studies demonstrate that -CF$$3$$ substitutions on aromatic rings can yield binding energy gains up to -4.36 kcal/mol, driven by electrostatic and solvation effects. In (1R)-1-[6-fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl, the -CF$$_3$$ group at the ortho position likely stabilizes hydrophobic pockets in target proteins, while the para-fluorine optimizes electronic interactions.
The synergistic effect of fluorine and -CF$$3$$ substituents is evident in this compound’s design. Fluorine’s electronegativity fine-tunes the electron density of the phenyl ring, while -CF$$3$$ provides steric bulk to prevent off-target binding. This combination is particularly effective in kinase inhibitors and GPCR modulators, where precise control over ligand-receptor interactions is critical.
Properties
Molecular Formula |
C9H12Cl2F4N2 |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
(1R)-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H10F4N2.2ClH/c10-6-3-1-2-5(9(11,12)13)8(6)7(15)4-14;;/h1-3,7H,4,14-15H2;2*1H/t7-;;/m0../s1 |
InChI Key |
ZHDLDOBOHJGVLN-KLXURFKVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@H](CN)N)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CN)N)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
One of the principal methods for preparing (1R)-1-[6-fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl involves reductive amination of the corresponding aldehyde with ethylenediamine:
- Step 1: Condensation of 6-fluoro-2-(trifluoromethyl)benzaldehyde with ethylenediamine under controlled conditions to form an imine intermediate.
- Step 2: Reduction of the imine using a suitable reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to yield the chiral diamine.
- Step 3: Isolation of the product as the dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and facilitating purification.
This method allows for stereochemical control when chiral catalysts or chiral auxiliaries are employed during the reduction step to favor the (1R)-enantiomer.
Chiral Resolution
Alternatively, racemic mixtures produced by non-stereoselective reductive amination can be resolved into the (1R)-enantiomer by:
- Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives).
- Fractional crystallization to separate the desired enantiomer.
- Subsequent regeneration of the free diamine and conversion to the dihydrochloride salt.
Alternative Synthetic Strategies
- Nucleophilic substitution: Starting from halogenated aromatic precursors, nucleophilic substitution with ethylenediamine under basic conditions can introduce the diamine group.
- Catalytic asymmetric synthesis: Employing chiral catalysts in hydrogenation or amination steps to directly synthesize the (1R)-enantiomer with high enantiomeric excess.
Reaction Conditions and Optimization
The preparation requires careful control of reaction parameters such as temperature, solvent choice, pH, and reaction time to maximize yield and stereoselectivity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Methanol, ethanol, or dichloromethane | Solvent choice affects solubility and reaction rate |
| Temperature | 0°C to room temperature for imine formation; 25–50°C for reduction | Lower temperatures favor stereoselectivity |
| Reducing Agent | NaBH4, catalytic hydrogenation (Pd/C) | Catalytic hydrogenation preferred for scale-up |
| pH | Slightly acidic to neutral | Acidic conditions used for salt formation |
| Reaction Time | 2–24 hours | Dependent on scale and method |
Purification and Characterization
After synthesis, the compound is typically purified by crystallization of the dihydrochloride salt. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity and stereochemistry.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- Chiral High-Performance Liquid Chromatography (HPLC): To determine enantiomeric excess.
- Elemental Analysis: To confirm salt formation and purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Reductive Amination | Imine formation + reduction + salt formation | Straightforward, scalable | Requires stereoselective control |
| Chiral Resolution | Racemate synthesis + diastereomeric salt separation | Access to pure enantiomer | Time-consuming, lower overall yield |
| Nucleophilic Substitution | Aromatic halide + ethylenediamine substitution | Alternative route if aldehyde unavailable | May require harsh conditions |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts in hydrogenation or amination | High enantiomeric purity | Catalyst cost and availability |
Research Findings and Industrial Relevance
- The presence of the trifluoromethyl and fluorine substituents enhances the compound's lipophilicity and metabolic stability, making it valuable for pharmaceutical applications.
- Recent research emphasizes green chemistry approaches, such as continuous flow synthesis and catalytic asymmetric methods, to improve yield and reduce environmental impact.
- The dihydrochloride salt form improves compound stability and handling, which is crucial for industrial manufacture and formulation.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorinated ketones or aldehydes, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential use in developing new therapeutic agents. Its unique structural features, including the trifluoromethyl group, enhance its biological activity and selectivity against specific targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the amino group can lead to increased potency against breast cancer cells, suggesting a pathway for developing targeted cancer therapies.
Neuropharmacology
The compound has been studied for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. Its potential role as a modulator in neuropharmacological pathways makes it a candidate for further exploration in treating mood disorders.
Case Study: Serotonergic Activity
In vitro studies have demonstrated that (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl can influence serotonin receptor activity. This modulation could lead to new treatments for depression and anxiety disorders.
Chemical Biology
The compound serves as a valuable tool in chemical biology for probing biological systems due to its ability to selectively interact with certain biological targets.
Data Table: Interaction with Biological Targets
Mechanism of Action
The mechanism of action of (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards certain biological targets, leading to its desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure is distinguished by a trifluoromethyl (-CF₃) and fluoro (-F) group on the phenyl ring. Key analogs include:
Key Observations :
- Lipophilicity : The trifluoromethyl group in the target compound likely elevates ClogP compared to methoxy or methyl substituents, aligning with trends in piperazine-2,3-dione derivatives where -CF₃ improved membrane permeability .
- Electron Effects : The electron-withdrawing -CF₃ and -F substituents may enhance binding to biological targets (e.g., enzymes or receptors) compared to electron-donating groups like -OCH₃ .
Biological Activity
(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl, with CAS number 1391405-79-0, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
- Molecular Formula : C₉H₁₂Cl₂F₄N₂
- Molecular Weight : 295.10 g/mol
- Structure : The compound features a fluorinated aromatic ring and a diamine structure that may influence its biological interactions.
The biological activity of (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl appears to be linked to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory processes.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits inhibitory effects on certain enzymes related to inflammatory pathways. For instance, compounds structurally related to (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine have shown significant inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the synthesis of prostaglandins involved in pain and inflammation .
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 17d | mPGES-1 | 8 |
| A549 Cells | 16.24 | |
| Human Whole Blood | 249.9 |
In Vivo Studies
In vivo studies indicate that related compounds can effectively reduce pain responses in animal models. For example, one study reported an effective dose (ED₅₀) of 36.7 mg/kg in a lipopolysaccharide (LPS)-induced thermal hyperalgesia model . This suggests that (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine could have applications in treating inflammatory pain conditions.
Case Studies
Several case studies have explored the pharmacological potential of fluorinated amines similar to (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine:
-
Inflammatory Pain Model :
- Objective : Evaluate efficacy in reducing inflammatory pain.
- Findings : Demonstrated significant pain relief through mPGES-1 inhibition.
- Selectivity Profile :
- Pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
